4-ethenyl-N-methylbenzenesulfonamide
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Overview
Description
4-ethenyl-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of a vinyl group (ethenyl) attached to the benzene ring, along with a methyl group and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-N-methylbenzenesulfonamide can be achieved through several methods. One common method involves the reaction of 4-vinylbenzenesulfonyl chloride with methylamine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4-ethenyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethenyl-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Used as an intermediate in the production of dyes and polymers.
Mechanism of Action
The mechanism of action of 4-ethenyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the activity of the enzyme, which can be beneficial in treating certain diseases.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-methylbenzenesulfonamide
- N-benzyl-4-methylbenzenesulfonamide
- 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
Uniqueness
4-ethenyl-N-methylbenzenesulfonamide is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity compared to other similar compounds. This vinyl group allows for additional functionalization through various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
6131-64-2 |
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Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-ethenyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11NO2S/c1-3-8-4-6-9(7-5-8)13(11,12)10-2/h3-7,10H,1H2,2H3 |
InChI Key |
PEAOADVZXHOLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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